molecular formula C9H11NOS B8728315 4-((Furan-2-ylmethyl)thio)butanenitrile CAS No. 88046-19-9

4-((Furan-2-ylmethyl)thio)butanenitrile

Cat. No. B8728315
M. Wt: 181.26 g/mol
InChI Key: IYIGSFLKCIUUPD-UHFFFAOYSA-N
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Patent
US04808589

Procedure details

A solution of sodium hydroxide (12.7 g) in water (50 ml) and ethanol (50 ml) was added dropwise over 30 minutes to a solution of furanylmethyl mercaptan (34.25 g) and 4-chlorobutyronitrile (31.58 g) in ethanol (150 ml) under nitrogen at 10° C. (ice-bath). The temperature rose slightly (to 18° C.) and the solution went cloudy. It was stirred at room temperature for 6.5 hours and allowed to stand for 20 hours. Ethanol was removed by evaporation at reduced pressure. The residue was dissolved in water (100 ml) and the solution was extracted with chloroform . The combined extracts were washed with water, dried (MgSO4) and chloroform evaporated at reduced pressure. The residual light-brown liquid was vacuum-distilled to give 4-(2-furanylmethylthio)butyronitrile (51.16 g), b.p.0.05 mm 112°-5° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
34.25 g
Type
reactant
Reaction Step One
Quantity
31.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][SH:9].Cl[CH2:11][CH2:12][CH2:13][C:14]#[N:15]>O.C(O)C>[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][S:9][CH2:11][CH2:12][CH2:13][C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34.25 g
Type
reactant
Smiles
O1C(=CC=C1)CS
Name
Quantity
31.58 g
Type
reactant
Smiles
ClCCCC#N
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(to 18° C.)
WAIT
Type
WAIT
Details
to stand for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by evaporation at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and chloroform
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual light-brown liquid was vacuum-distilled

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
O1C(=CC=C1)CSCCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 51.16 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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